damascone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Animal Feed Additives

Field: Animal Nutrition and Health

Summary of Application: Damascone has been studied for its use in animal feed additives. The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has conducted research on the safety of damascone in this context .

Results or Outcomes: The study concluded that the use of damascone as a feed additive is safe for the terrestrial and freshwater environment .

Application in Pest Control

Field: Pest Control and Agriculture

Summary of Application: Damascone has been used in the development of novel deterrents for aphids, a common pest in agriculture .

Method of Application: The deterrent effect of damascone and its analogues on aphid probing and feeding was studied using the electrical penetration graph (EPG) technique .

Results or Outcomes: The study found that damascone and its analogues affected pre-phloem and phloem aphid probing activities, indicating their potential as effective deterrents .

Application in Immunomodulation

Field: Immunology

Summary of Application: Damascone has been studied for its potential as an immunomodulatory drug. It has been found to modulate dendritic cell-mediated functions and reduce inflammatory effects .

Results or Outcomes: The studies concluded that damascone could function as an efficient modulator of dendritic cell-mediated functions and could effectively reduce the inflammatory effects of dendritic cell hyperactivation .

Application in Perfumery

Field: Perfumery and Cosmetics

Summary of Application: Damascone is used in the perfume industry due to its rose-like aroma. Research has been conducted on the controlled release of damascone from poly(styrene-co-maleic anhydride)-based bioconjugates in functional perfumery .

Method of Application: The release of damascone was studied by dynamic headspace analysis above a cotton surface after deposition of a cationic surfactant containing fabric softening formulation .

Results or Outcomes: The study found that the release efficiency of damascone in a typical fabric softening application was influenced by the ethylene oxide (EO)/propylene oxide (PO) molar ratio of the grafted copolymer side chains .

Damascone is a class of organic compounds known as rose ketones, which includes α-damascone, β-damascone, and γ-damascone. These compounds are characterized by their distinctive floral and fruity aromas, making them valuable in the fragrance industry. Specifically, α-damascone and β-damascone are noted for their sweet, floral notes reminiscent of roses, while γ-damascone has a more fruity scent profile. These compounds are derived from carotenoids and are often found in essential oils, contributing to the aroma of various plants, including roses and other flowers .

- Michael Addition: Damascones can react with nucleophiles due to the presence of activated double bonds, forming adducts that may lead to further transformations.

- Epoxidation: The double bonds in damascones can be converted into epoxides using peracids, which can further react under various conditions to yield different products .

- Isomerization: Damascones can undergo isomerization reactions, leading to the formation of structurally related compounds like damascenones.

Damascones exhibit various biological activities. Some studies have indicated that they possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. Additionally, these compounds have been studied for their potential effects on human health, including skin irritation and sensitization reactions . The unique structural features of damascones allow them to interact with biological systems, raising concerns regarding their genotoxicity and potential allergenic effects .

Damascones are unique due to their specific structural configurations that contribute distinctively to fragrance profiles compared to ionones.

Studies on the interaction of damascones with biological systems have revealed potential health concerns. For instance:

- Sensitization Studies: Damascones have shown irritant properties in certain animal models at specific concentrations, indicating a risk for allergic reactions in sensitive individuals .

- Chemical Reactivity: The activated double bonds in damascones can react with proteins and nucleic acids, raising concerns about their genotoxicity and potential long-term health effects .

These interactions necessitate careful evaluation during product formulation to ensure consumer safety.

Core Cyclohexenyl Butenone Framework

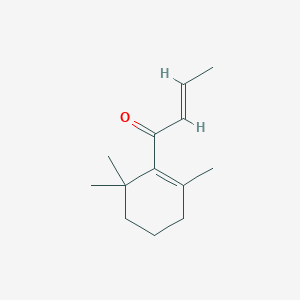

Damascones represent a distinctive class of organic compounds characterized by their fundamental cyclohexenyl butenone structural framework [1] [2] [3]. The core architecture consists of a six-membered cyclohexene ring system bearing three methyl substituents and connected to a 2-butenone side chain through a carbon-carbon bond [4] [5]. This structural motif places damascones within the broader family of rose ketones, which encompasses closely related compounds including damascenones and ionones [21] [23].

The cyclohexene ring component features a saturated six-membered carbocyclic system with a single carbon-carbon double bond whose position varies among different damascone isomers [6] [7]. The ring bears two methyl groups at the 6-position and an additional methyl group at the 2-position, creating a 2,6,6-trimethylcyclohexene base structure [1] [2]. This substitution pattern provides significant steric bulk around the ring system and influences the overall molecular conformation [8] [13].

The butenone side chain represents a four-carbon α,β-unsaturated ketone moiety derived from crotonic acid [17] [18]. This side chain contains a terminal ketone group and an internal carbon-carbon double bond that can exist in either E or Z geometric configurations [5] [12]. The conjugated system formed between the ketone carbonyl and the adjacent alkene creates an extended π-electron system that contributes to the chemical reactivity and stability of damascone compounds [19] [20].

The connection between the cyclohexene ring and the butenone side chain occurs through a carbon-carbon bond that links the ring system directly to the ketone carbon [26] [28]. This structural arrangement creates a molecular framework with the empirical formula Carbon 13 Hydrogen 20 Oxygen 1, corresponding to a molecular weight of 192.30 grams per mole for all damascone isomers [27] [30].

| Structural Component | Description | Chemical Significance |

|---|---|---|

| Cyclohexene Ring | Six-membered saturated ring with one double bond | Provides conformational framework and steric environment |

| 2,6,6-Trimethyl Substitution | Three methyl groups on cyclohexene ring | Creates steric hindrance and influences molecular shape |

| 2-Butenone Side Chain | Four-carbon α,β-unsaturated ketone | Provides ketone functionality and geometric isomerism |

| Conjugated System | Extended π-electron delocalization | Contributes to chemical stability and reactivity |

| Molecular Formula | Carbon 13 Hydrogen 20 Oxygen 1 | Defines molecular composition across all isomers |

α-, β-, γ-, and δ-Damascone Isomeric Variations

The damascone family comprises four primary positional isomers that differ in the location of the carbon-carbon double bond within the cyclohexene ring system [6] [31]. These structural variations, designated as alpha, beta, gamma, and delta damascones, exhibit distinct chemical and physical properties despite sharing the same molecular formula [10] [11].

Alpha-damascone, with Chemical Abstracts Service number 31089-90-4, features the cyclohexene double bond positioned between carbon atoms 2 and 3 of the ring system [1] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one [28] [29]. This isomer exhibits a boiling point range of 266-267 degrees Celsius and a melting point of 4 degrees Celsius [23] [34].

Beta-damascone, identified by Chemical Abstracts Service number 23726-91-2, contains the ring double bond between carbon atoms 1 and 2 [2] [5]. Its systematic International Union of Pure and Applied Chemistry designation is (E)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one [8] [26]. Physical properties include a boiling point range of 254-271 degrees Celsius and a melting point of 9 degrees Celsius [33] [35].

Gamma-damascone, bearing Chemical Abstracts Service number 35087-49-1, presents a unique structural variation with an exocyclic methylene group rather than an endocyclic double bond [10] [31]. The systematic name for this isomer is (E)-1-(2,2-dimethyl-6-methylidenecyclohexyl)but-2-en-1-one, reflecting its distinctive substitution pattern [10]. This compound exhibits a boiling point of 267.8 degrees Celsius and demonstrates different steric characteristics compared to other damascone isomers [10].

Delta-damascone, with Chemical Abstracts Service number 57378-68-4, positions the cyclohexene double bond between carbon atoms 3 and 4 of the ring system [6] [30]. The International Union of Pure and Applied Chemistry name is 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one [6]. This isomer shows a boiling point of 230 degrees Celsius and a melting point of 10 degrees Celsius [6] [30].

| Isomer | CAS Number | IUPAC Name | Double Bond Position | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| α-Damascone | 31089-90-4 | (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one | C-2 to C-3 | 266-267 | 4 |

| β-Damascone | 23726-91-2 | (E)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one | C-1 to C-2 | 254-271 | 9 |

| γ-Damascone | 35087-49-1 | (E)-1-(2,2-dimethyl-6-methylidenecyclohexyl)but-2-en-1-one | Exocyclic methylene | 267.8 | N/A |

| δ-Damascone | 57378-68-4 | 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | C-3 to C-4 | 230 | 10 |

The positional differences in double bond placement significantly influence the physical properties and chemical behavior of each isomer [14] [31]. Alpha-damascone demonstrates extended conjugation between the ring double bond and the side chain ketone system, contributing to its stability and spectroscopic properties [4] [29]. Beta-damascone exhibits direct conjugation between the ring system and the butenone moiety, resulting in distinct electronic characteristics [2] [8].

Physical property variations among the isomers reflect their structural differences. Density measurements show values ranging from 0.91 grams per milliliter for gamma-damascone to 0.937-0.943 grams per milliliter for alpha-damascone [33] [34]. Refractive index values span from 1.477 for gamma-damascone to 1.498 for beta-damascone, indicating differences in molecular polarizability [10] [33].

| Property | α-Damascone | β-Damascone | γ-Damascone | δ-Damascone |

|---|---|---|---|---|

| Density (g/mL) | 0.937-0.943 | 0.934 | 0.91 | 0.93 |

| Refractive Index (nD20) | 1.493-1.499 | 1.498 | 1.477 | 1.489 |

| Flash Point (°C) | >93 | 100-108 | 106.1 | N/A |

| Water Solubility (mg/L) | 10.31 | 10.31 | N/A | 77.2 |

| Log P (octanol/water) | 3.905 | 4.2 | 3.514 | 4.2 |

Stereochemical Considerations in Damascone Derivatives

Stereochemical complexity in damascone derivatives arises from multiple sources of molecular asymmetry, including geometric isomerism in the butenone side chain and potential chiral centers within the cyclohexene ring system [6] [14] [15]. The presence of these stereochemical elements creates numerous possible spatial arrangements that significantly influence the chemical and biological properties of damascone compounds [16].

Geometric isomerism represents the primary source of stereochemical variation in damascone derivatives, occurring at the carbon-carbon double bond within the 2-butenone side chain [5] [12]. This double bond can adopt either E (trans) or Z (cis) configurations, depending on the relative positions of the substituent groups [15]. The E configuration, where the methyl and cyclohexenyl groups are positioned on opposite sides of the double bond, generally represents the more thermodynamically stable arrangement [9] [26].

The Z configuration places the methyl and cyclohexenyl substituents on the same side of the double bond, creating increased steric interactions that typically render this isomer less stable [5] [12]. Commercial damascone preparations commonly exist as mixtures of both geometric isomers, with the E form predominating in most cases [1] [4]. The ratio of E to Z isomers influences the overall properties and olfactory characteristics of the damascone mixture [4] [29].

Chiral centers within damascone structures arise from the substitution patterns on the cyclohexene ring system, particularly in delta-damascone derivatives [6] [7]. Delta-damascone contains two chiral centers, leading to the theoretical possibility of four stereoisomers when considering only the ring-based asymmetry [6]. However, the Chemical Abstracts Service registry entry for delta-damascone does not specify the stereochemistry at these centers, indicating that commercial preparations likely contain mixtures of multiple stereoisomers [6].

The combination of geometric isomerism in the side chain and chiral centers in the ring system creates a complex stereochemical landscape for damascone derivatives [14] [16]. For delta-damascone, the presence of two chiral centers and one geometric isomeric center theoretically generates eight possible stereoisomers [6]. This stereochemical diversity contributes to the complexity of damascone chemistry and may explain variations in biological activity and sensory properties observed among different preparations [16].

| Stereochemical Feature | Location | Type | Number of Centers | Theoretical Isomers |

|---|---|---|---|---|

| Side Chain Double Bond | 2-Butenone moiety | Geometric (E/Z) | 1 | 2 |

| Ring Asymmetry (α-Damascone) | Cyclohexene ring | None | 0 | 1 |

| Ring Asymmetry (β-Damascone) | Cyclohexene ring | None | 0 | 1 |

| Ring Asymmetry (γ-Damascone) | Cyclohexene ring | None | 0 | 1 |

| Ring Asymmetry (δ-Damascone) | Cyclohexene ring | Chiral | 2 | 4 |

Conformational flexibility represents another important stereochemical consideration in damascone derivatives [14] [16]. The cyclohexene ring system can adopt various conformations, including chair, boat, and twist conformations, each presenting different spatial arrangements of the substituent groups [15]. The preferred conformation depends on the specific substitution pattern and the position of the ring double bond [31].

Research investigations have demonstrated that conformational preferences significantly influence the interaction of damascone derivatives with biological receptors [16]. The flexibility of the molecular framework allows damascone compounds to adopt multiple spatial arrangements, potentially enabling interaction with different receptor sites [14]. This conformational diversity may contribute to the broad range of olfactory responses observed for damascone compounds and their widespread use in fragrance applications [4] [29].

The biosynthesis of damascone fundamentally relies on the mevalonate pathway, which provides the essential building blocks for all terpenoid compounds. This metabolic route begins with the condensation of three acetyl-coenzyme A molecules and proceeds through a series of enzymatic transformations to generate isopentenyl pyrophosphate and dimethylallyl pyrophosphate, the universal precursors for terpenoid biosynthesis [1] [2].

The initial phase of the mevalonate pathway involves the formation of acetoacetyl-coenzyme A through the action of acetoacetyl-coenzyme A thiolase, which catalyzes the condensation of two acetyl-coenzyme A molecules [3]. This intermediate subsequently undergoes condensation with another acetyl-coenzyme A molecule via hydroxymethylglutaryl-coenzyme A synthase to produce hydroxymethylglutaryl-coenzyme A [4]. The rate-limiting enzyme hydroxymethylglutaryl-coenzyme A reductase then catalyzes the reduction of hydroxymethylglutaryl-coenzyme A to mevalonate using nicotinamide adenine dinucleotide phosphate as the reducing agent [1].

The conversion of mevalonate to isopentenyl pyrophosphate requires three sequential phosphorylation and decarboxylation reactions. Mevalonate kinase first phosphorylates mevalonate at the 5-hydroxyl position to form mevalonate 5-phosphate [4]. Phosphomevalonate kinase subsequently adds a second phosphate group, generating mevalonate 5-diphosphate [3]. The final transformation is catalyzed by mevalonate diphosphate decarboxylase, which removes the carboxyl group and one phosphate group in an adenosine triphosphate-dependent reaction, yielding isopentenyl pyrophosphate [5].

Isopentenyl pyrophosphate undergoes isomerization to dimethylallyl pyrophosphate through the action of isopentenyl pyrophosphate isomerase, establishing an equilibrium between these two essential five-carbon building blocks [2]. The ratio of isopentenyl pyrophosphate to dimethylallyl pyrophosphate is carefully regulated to maintain optimal flux through downstream terpenoid pathways [6].

Farnesyl pyrophosphate synthase catalyzes the sequential condensation of dimethylallyl pyrophosphate with two molecules of isopentenyl pyrophosphate to generate farnesyl pyrophosphate, a critical branch point for sesquiterpenoid biosynthesis [7] [8]. This enzyme employs a head-to-tail condensation mechanism, requiring divalent metal cations such as magnesium or manganese for catalytic activity [9]. The resulting farnesyl pyrophosphate serves as the immediate precursor for geranylgeranyl pyrophosphate synthesis.

Geranylgeranyl pyrophosphate synthase extends the prenyl chain by incorporating an additional isopentenyl pyrophosphate unit into farnesyl pyrophosphate, producing the twenty-carbon geranylgeranyl pyrophosphate [10] [11]. This enzyme exhibits substrate promiscuity and can accept various farnesyl pyrophosphate derivatives, suggesting evolutionary adaptation for metabolic flexibility [12]. Geranylgeranyl pyrophosphate represents the essential precursor for carotenoid biosynthesis and ultimately damascone formation [13].

The compartmentalization of terpenoid precursor metabolism plays a crucial role in regulating damascone biosynthesis. While the mevalonate pathway operates primarily in the cytosol, geranylgeranyl pyrophosphate synthesis occurs predominantly in plastids where carotenoid biosynthesis takes place [14] [10]. This spatial organization requires sophisticated transport mechanisms to coordinate the supply of precursors with downstream metabolic demands.

Oxidative Cleavage of Carotenoids

The oxidative cleavage of carotenoids represents a pivotal mechanism for generating damascone and related norisoprenoid compounds through the action of specialized dioxygenase enzymes. These transformations involve the scission of carbon-carbon double bonds within the carotenoid backbone, leading to the formation of various aromatic compounds including damascone [15] [16].

Carotenoid cleavage dioxygenases constitute a family of non-heme iron-containing enzymes that catalyze the oxidative cleavage of carotenoid substrates at specific positions along the polyene chain [17] [18]. These enzymes utilize molecular oxygen as a co-substrate and require ferrous iron as a cofactor for catalytic activity [19]. The dioxygenase mechanism has been confirmed through isotope labeling experiments using oxygen-18, which demonstrated the incorporation of both oxygen atoms from molecular oxygen into the aldehyde products [18].

The substrate specificity of carotenoid cleavage dioxygenases varies significantly among different enzyme classes. Carotenoid cleavage dioxygenase 1 exhibits broad substrate promiscuity, cleaving various carotenoids and xanthophylls at the 9,10 and 9′,10′ positions [20]. This enzyme can process neoxanthin, violaxanthin, and other xanthophyll substrates to generate corresponding cleavage products that serve as precursors for damascone formation [15].

The cleavage reaction proceeds through a dioxygenase mechanism involving the formation of enzyme-bound intermediates. The iron center coordinates with the substrate double bond, facilitating the insertion of both oxygen atoms from molecular oxygen into the carbon-carbon bond [18]. This process results in the formation of two aldehyde-containing fragments, with the specific cleavage position determining the nature of the resulting products [19].

Nine-cis-epoxycarotenoid dioxygenase represents another important class of carotenoid cleavage enzymes that specifically cleaves 9′-cis-neoxanthin at the 11,12-position [17] [21]. This enzyme plays a dual role in plant metabolism, generating both abscisic acid precursors and potential damascone intermediates [22]. The enzyme requires ferrous iron as a cofactor and operates optimally under slightly acidic conditions [21].

The oxidative cleavage process is highly regulated and responds to various environmental stimuli. Light intensity, stress conditions, and developmental stage all influence the expression and activity of carotenoid cleavage dioxygenases [23]. This regulation ensures that damascone formation occurs in response to specific physiological needs or environmental challenges.

Thermal oxidation provides an alternative mechanism for carotenoid cleavage that can generate damascone without enzymatic involvement. Studies have demonstrated that 9′-cis-neoxanthin can be converted to beta-damascenone through a two-phase thermal process involving peroxyacetic acid oxidation [24]. The first phase requires incubation at 60 degrees Celsius for 90 minutes, followed by heating above 90 degrees Celsius for 20 minutes. This non-enzymatic pathway may contribute to damascone formation during food processing or under stress conditions.

The efficiency of oxidative cleavage depends on several factors including substrate availability, enzyme expression levels, and the presence of appropriate cofactors. The cellular localization of carotenoid cleavage dioxygenases in plastids ensures proximity to carotenoid substrates while maintaining optimal conditions for enzymatic activity [15]. The regulation of these enzymes represents a critical control point for damascone biosynthesis.

Enzymatic Mechanisms in Neoxanthin Conversion

Neoxanthin synthase represents a crucial enzyme in the biosynthetic pathway leading to damascone formation, catalyzing the conversion of violaxanthin to neoxanthin through a unique epoxide ring-opening mechanism [25] [26]. This enzyme belongs to the family of isomerases and operates through a stereospecific rearrangement that introduces an allenic double bond system characteristic of neoxanthin [27].

The enzymatic mechanism of neoxanthin synthase involves the opening of one 5,6-epoxide ring in violaxanthin, followed by rearrangement to form allenic double bonds at position 6 of the beta-ionone ring [28] [29]. This transformation is mechanistically similar to reactions catalyzed by capsanthin-capsorubin synthase and lycopene cyclase, reflecting evolutionary relationships among these carotenoid-modifying enzymes [26]. The enzyme exhibits high structural similarity to these related proteins, with 89.6 percent identity to capsanthin-capsorubin synthase [27].

The protein structure of neoxanthin synthase reveals characteristic features of carotenoid cyclase enzymes, including plastid targeting sequences that direct the enzyme to the site of carotenoid biosynthesis [27] [26]. The enzyme is encoded by nuclear deoxyribonucleic acid but functions within plastids, requiring sophisticated targeting mechanisms for proper subcellular localization [25]. Molecular weight analysis indicates that neoxanthin synthase is approximately 56 kilodaltons, consistent with other members of the carotenoid cyclase family [26].

The catalytic mechanism does not require external cofactors, distinguishing neoxanthin synthase from oxidative enzymes involved in carotenoid metabolism [25]. Instead, the enzyme relies on conformational changes and electrostatic interactions to facilitate the epoxide ring opening and subsequent rearrangement. This mechanism represents an isomerization reaction rather than an oxidation-reduction process [23].

Substrate specificity studies demonstrate that neoxanthin synthase exclusively converts violaxanthin to neoxanthin with high efficiency [27] [26]. The enzyme shows no activity toward other carotenoid substrates, indicating strict substrate recognition requirements. This specificity ensures that neoxanthin formation occurs only when violaxanthin is available as the immediate precursor [28].

The regulation of neoxanthin synthase expression varies among different plant tissues and developmental stages. Highest expression levels occur in young seeds, consistent with the role of neoxanthin as a precursor for abscisic acid biosynthesis during embryogenesis [30]. The enzyme is also upregulated under high light conditions, reflecting the increased demand for photoprotective compounds [28].

Functional studies using transient expression systems and stable transformants have confirmed the role of neoxanthin synthase in neoxanthin biosynthesis [27] [26]. When expressed in tobacco leaves, the enzyme increases neoxanthin content while correspondingly decreasing violaxanthin levels. Similar results have been obtained in bacterial expression systems, demonstrating that the enzyme retains activity when expressed heterologously [25].

The conversion of neoxanthin to damascone involves additional enzymatic steps that modify the carotenoid backbone. Nine-cis-epoxycarotenoid dioxygenase can cleave neoxanthin at the 11,12-position to generate xanthoxin and other apocarotenoid fragments [21] [22]. These products serve as intermediates in pathways leading to damascone formation through subsequent oxidative and rearrangement reactions [31].

Violaxanthin de-epoxidase-like proteins represent another class of enzymes involved in neoxanthin metabolism, particularly in marine algae where they contribute to fucoxanthin biosynthesis [29]. These enzymes share structural similarities with neoxanthin synthase but exhibit different substrate specificities and reaction mechanisms. The evolutionary relationship between these enzyme families suggests common ancestral origins for carotenoid-modifying activities [29].

The kinetic properties of neoxanthin synthase indicate relatively high catalytic efficiency with apparent Michaelis constant values in the micromolar range for violaxanthin [30]. The enzyme exhibits optimal activity under physiological conditions found in plastids, including appropriate ionic strength and hydrogen ion concentration. Temperature sensitivity studies reveal that the enzyme maintains activity across the range of temperatures typically encountered in plant tissues [28].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

H315 (80.07%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (80.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

23726-91-2

23726-92-3

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: ACTIVE